cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Description
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene (CAS: 79236-92-3) is a saturated tetraazacyclic compound with the molecular formula C₁₀H₁₈N₄ and a molecular weight of 194.28 g/mol . It is a key intermediate in synthesizing Gadoteridol, a gadolinium-based MRI contrast agent marketed as ProHance . The compound exhibits a melting point of 29–31°C and is hygroscopic, requiring careful storage in dry, ventilated conditions . Its structure features four nitrogen atoms in a fused bicyclic framework, enabling strong coordination with metal ions like gadolinium(III) for medical imaging applications .
Properties
IUPAC Name |
1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZOYMEWUTYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCN4C3C2N1CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene typically involves the reaction of glyoxal with cyclen (1,4,7,10-tetraazacyclododecane) under controlled conditions. One common method includes the use of pyruvaldehyde and ethanol at low temperatures, followed by the addition of glyoxal and benzotriazole in a water/ethanol mixture. The reaction is then completed with the addition of sodium borohydride
Chemical Reactions Analysis
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Cyclene (1,4,7,10-Tetraazacyclododecane)
Cyclene (1,4,7,10-tetraazacyclododecane) is a 12-membered macrocyclic polyamine widely used to synthesize MRI contrast agents (e.g., Dotarem™ , Gadovist™ ). Key differences include:
- Structure : Cyclene has a larger 12-membered ring compared to the 10-membered fused bicyclic framework of the target compound.
- Synthesis : Cyclene derivatives often require multi-step functionalization, whereas cis-Decahydro... is synthesized via a one-pot reaction of triethylenetetraamine with glyoxal, avoiding toxic dihalogenated reagents .
- Applications: Both compounds serve as ligands for gadolinium(III), but cis-Decahydro... offers streamlined pathways to mono- or di-functionalized derivatives, enhancing its utility in tailored contrast agents .
| Parameter | cis-Decahydro... | Cyclene |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₄ | C₁₂H₂₄N₄ |
| Ring Size | 10-membered fused bicyclic | 12-membered macrocycle |
| Key Intermediate For | Gadoteridol (ProHance) | Dotarem™, Gadovist™ |
| Synthesis Advantage | One-pot, non-toxic reagents | Multi-step, traditional methods |
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene
This compound (CAS: 74199-16-9, C₁₂H₂₂N₄) shares structural similarities but features a pyrene-derived framework with a higher molecular weight (222.33 g/mol ) and distinct physical properties:
Trans-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
The trans isomer differs in stereochemistry, altering its chelation properties:
Octahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene-3,4-dione Derivatives
These isomers incorporate ketone groups (C=O) into the ring system:
- Structure : The presence of oxygen atoms modifies electronic properties, reducing nitrogen lone-pair availability for metal coordination .
- Applications : Less effective as MRI contrast agent precursors compared to the fully saturated cis-Decahydro... .
Key Research Findings and Data
Functionalization Potential
- cis-Decahydro... enables selective mono- or di-quaternization, facilitating derivatives like N-benzylated cyclene for advanced contrast agents .
- Cyclene derivatives require protective groups (e.g., aminals) for selective functionalization, increasing synthesis complexity .
Biological Activity
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene is a nitrogen-rich organic compound with the molecular formula . Its structure features a unique bicyclic arrangement that incorporates four nitrogen atoms, categorizing it as a derivative of tetraazacyclopent[fg]acenaphthylene. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4 |
| Molecular Weight | 194.28 g/mol |
| Melting Point | 29 - 31 °C |
| Density | Not specified |
| Flash Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions often utilize various nitrogen-containing precursors and can be catalyzed by Lewis acids such as nickel(II) chloride or samarium(III) chloride. The compound's synthesis is significant for its potential applications in coordination chemistry and biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit promising antimicrobial activity. For instance:
- Antifungal Activity : A derivative of tetraazacyclocanes showed activity against Cryptococcus neoformans, a pathogenic fungus known for causing cryptococcosis in immunocompromised individuals .
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus, a common cause of bacterial infections .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the therapeutic potential of this compound. The results indicate moderate cytotoxic effects against several tumor cell lines:
- Cell Lines Tested : HTC-116 (colon cancer), MCF-7 (breast cancer), Jurkat (T-cell leukemia), and SH-SY5Y (neuroblastoma).
- IC50 Values : The IC50 values ranged from 25 to 52 µM depending on the specific cell line tested .
Coordination Chemistry
The nitrogen-rich environment of this compound allows for strong coordination with transition metals. This property enhances its biological efficacy and stability in various applications:
- Metal Ion Binding : Interaction studies have shown that the compound can effectively bind with various metal ions, which may enhance its pharmacological properties and facilitate its use in drug delivery systems.
Case Study 1: Antifungal Activity Assessment
In a study evaluating the antifungal properties of nitrogen-rich compounds, this compound derivatives were tested against Cryptococcus neoformans. The results indicated significant inhibition of fungal growth at concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxicity Profile
A comprehensive cytotoxicity profile was conducted using the MTT assay on multiple human cancer cell lines. The results highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HTC-116 | 30 |
| MCF-7 | 52 |
| Jurkat | 40 |
| SH-SY5Y | 25 |
This selectivity underscores the potential for developing targeted therapies based on the structural framework of this compound.
Q & A
Q. What are the key synthetic pathways for producing cis-decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene, and how do they compare in yield and efficiency?
The compound is typically synthesized via cyclization of triethylenetetramine (TETA) or ethylenediamine with glyoxal. A one-pot method using glyoxal and benzotriazole in water/methanol at ambient temperature yields the intermediate bisaminal derivative (IIa) with 68% efficiency, avoiding toxic dihalogenated reagents. This contrasts with older methods requiring dibromoethane or dichloroethane, which involve harsher conditions and lower yields (e.g., 28–62% via glyoxal and Ca(OH)₂) .
Q. How is the structure of this compound characterized?
Structural validation relies on NMR (¹H and ¹³C), IR, and mass spectrometry. For example, the ¹³C NMR spectrum of intermediate (IIa) shows peaks at δ 47.7, 48.9, and 51.7 ppm, confirming the tetraazacyclic framework. X-ray crystallography is used for stereochemical confirmation of derivatives like trans-octahydrotetraazacyclopent[fg]acenaphthylene-1,2-dione .
Q. What are the primary applications of this compound in academic research?
It serves as a precursor for 1,4,7,10-tetraazacyclododecane (cyclen), a ligand for gadolinium(III) complexes in MRI contrast agents (e.g., Dotarem™). Functionalized derivatives are also explored in luminescent probes and radioimmunotherapy .
Advanced Research Questions
Q. How can selective N-functionalization of this compound be achieved for biomedical applications?
Selective mono- or di-quaternization is performed using alkyl halides (e.g., benzyl chloride) or aryl esters. For instance, reacting (IIb) with 4-vinylbenzyl chloride in acetonitrile yields isomers (IVa/IVa′) with 30% efficiency, followed by alkaline hydrolysis to produce N-functionalized cyclenes. This avoids polysubstitution by leveraging steric and electronic effects .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
Key challenges include minimizing byproducts (e.g., polysubstituted derivatives) and handling hygroscopic intermediates. Optimizing stoichiometry (e.g., 2 equivalents of glyoxal per TETA) and using NaBH₄ for in situ reduction improves reproducibility. Solvent choice (e.g., ethanol over DMF) reduces toxicity and simplifies purification .
Q. How do stereochemical variations (cis vs. trans) impact the compound’s reactivity and application?
The cis configuration is critical for forming stable macrocyclic complexes. Trans isomers, such as trans-octahydrotetraazacyclopent[fg]acenaphthylene-3,4-dione, exhibit distinct coordination behavior due to altered nitrogen lone-pair orientations, affecting metal-binding efficiency in contrast agents .
Q. What methodologies resolve contradictions in reported synthetic yields for derivatives like 8b-methyltetraazacyclopent[fg]acenaphthylene?
Discrepancies in yields (e.g., 30% vs. 45%) stem from reaction time, temperature, and purification protocols. For example, extending the reaction time from 24 to 48 hours at 60°C increases crystallinity of intermediates, improving isolated yields .
Methodological Considerations
Q. What analytical techniques are essential for monitoring reaction progress?
Q. How can computational modeling aid in designing functionalized derivatives?
DFT calculations predict regioselectivity in quaternization reactions. For example, modeling electron density at nitrogen sites guides the design of R′ groups (e.g., –CH₂–C₆H₄–CH═CH₂) to enhance steric hindrance and reduce unwanted side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
